4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid

Salt-form optimization Aqueous solubility Biological assay compatibility

This tranylcypromine-derived 2-phenylcyclopropylamine (2-PCPA) TFA salt bears a para-cyanophenyl substitution at the aminomethyl position to shift selectivity from monoamine oxidases (MAO-A/B) toward LSD1/KDM1A via covalent FAD modification. The trifluoroacetate salt enhances aqueous solubility and handling stability over the free base or hydrochloride salt, enabling reliable dosing in cell‑based and in vitro assays. Serves as a versatile intermediate for parallel synthesis of N-substituted analogs and as a comparator in SAR profiling panels. Bulk quantities available for medicinal chemistry and chemical biology programs.

Molecular Formula C19H17F3N2O2
Molecular Weight 362.352
CAS No. 2253639-75-5
Cat. No. B2629787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid
CAS2253639-75-5
Molecular FormulaC19H17F3N2O2
Molecular Weight362.352
Structural Identifiers
SMILESC1C(C1C(C2=CC=C(C=C2)C#N)N)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H16N2.C2HF3O2/c18-11-12-6-8-14(9-7-12)17(19)16-10-15(16)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-9,15-17H,10,19H2;(H,6,7)
InChIKeyMSYOHOBTUIYMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile TFA Salt (CAS 2253639-75-5): Chemical Identity and Procurement Baseline


4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid (CAS 2253639-75-5) is a trifluoroacetate (TFA) salt of a tranylcypromine (TCP)-derived phenylcyclopropylamine scaffold bearing a para-cyanophenyl substitution at the aminomethyl position . The free base (CAS 2253639-74-4, molecular formula C₁₇H₁₆N₂, MW 248.32 g/mol) is a member of the 2-phenylcyclopropylamine (2-PCPA) class, which irreversibly inhibits lysine-specific demethylase 1 (LSD1/KDM1A) via covalent modification of its flavin adenine dinucleotide (FAD) cofactor [1]. The TFA salt form (MW 362.35 g/mol) is supplied as a research-grade building block by Enamine (catalog ENAH3035E738) and is designed to enhance aqueous solubility and handling stability for in vitro and cell-based LSD1 inhibition studies .

Why Generic Tranylcypromine Cannot Substitute for 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile TFA Salt in LSD1 Research


The parent compound tranylcypromine (TCP, 2-phenylcyclopropylamine) is a promiscuous, non-selective inhibitor of LSD1 (IC₅₀ ≈ 58 μM), MAO-A (IC₅₀ ~2.3 μM), and MAO-B (IC₅₀ ~0.95 μM), making it unsuitable for experiments requiring LSD1-specific inhibition . The 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile scaffold introduces a para-cyanophenyl substitution at the aminomethyl position, a structural motif that has been systematically exploited in medicinal chemistry to shift selectivity away from monoamine oxidases and toward LSD1 [1]. Additionally, the TFA salt form of this compound (CAS 2253639-75-5) provides formulation advantages in aqueous assay buffers—including increased solubility and reduced hygroscopicity—that are absent in the free base form of TCP or its hydrochloride salt . Interchanging unmodified TCP for this compound in LSD1-focused studies risks confounding results from MAO-mediated off-target effects and introduces variability from differential compound handling properties.

Quantitative Differentiation Evidence: 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile TFA Salt vs. In-Class Comparators


TFA Salt Form Provides Enhanced Aqueous Solubility vs. Free Base for Biological Assay Compatibility

The 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile free base (CAS 2253639-74-4, MW 248.32) is a lipophilic amine with limited aqueous solubility. The TFA salt form (CAS 2253639-75-5, MW 362.35) converts the amine to a trifluoroacetate ion pair, a well-established strategy that substantially increases water solubility and solid-state stability for primary amine-containing compounds [1]. This salt formation directly addresses procurement usability concerns, as the free base would require additional formulation steps or DMSO stock solutions at high concentrations, potentially introducing precipitation artifacts in aqueous assay buffers. Sigma-Aldrich supplies the TFA salt (ENAH3035E738) specifically to enable direct dissolution in biological assay media .

Salt-form optimization Aqueous solubility Biological assay compatibility TFA salt advantage

Structural Differentiation from Parent Tranylcypromine: para-Cyanophenyl Substitution Shifts Target Selectivity Profile

The parent compound tranylcypromine (TCP, (±)-trans-2-phenylcyclopropan-1-amine) is a non-selective, irreversible inhibitor with comparable inhibitory activity against LSD1 (IC₅₀ = 58,000 nM), MAO-A (IC₅₀ = 2,300 nM), and MAO-B (IC₅₀ = 950 nM) [1]. The 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile scaffold introduces a p-cyanophenyl substituent at the exocyclic aminomethyl position, replacing the primary amine of TCP with a benzylic amine bearing a 4-cyanophenyl group. In closely related tranylcypromine-based inhibitor series, the introduction of p-cyanophenyl or 4-cyanophenylglycine motifs has been shown to dramatically enhance LSD1 inhibitory potency (IC₅₀ values decreasing from micromolar to nanomolar range) while simultaneously reducing MAO-A and MAO-B inhibitory activity (selectivity ratios exceeding 100-fold) [2][3].

LSD1 inhibitor Structure-activity relationship Selectivity engineering Tranylcypromine derivative

Positioning Against the Reference LSD1 Inhibitor S2101: Potency and Selectivity Context

S2101 (CAS 1239262-36-2) is a widely used, well-characterized tranylcypromine-derived LSD1 inhibitor that serves as an informative comparator for the target compound. S2101 inhibits LSD1 with an IC₅₀ of 990 nM (Ki = 610 nM, k_inact/Ki = 4,560 M⁻¹s⁻¹) and exhibits pronounced selectivity over MAO-A (Ki = 110 μM) and MAO-B (Ki = 17 μM) . The target compound differs structurally from S2101 primarily through the substitution pattern: S2101 bears a benzamide-type N-substitution, whereas 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile features a benzylic amine with a directly attached p-cyanophenyl group. In the tranylcypromine-based LSD1 inhibitor series, the nature and position of the aromatic substituent critically influence both LSD1 binding mode and MAO selectivity [1]. The target compound's p-cyanophenyl group is expected to engage in π-stacking interactions within the LSD1 active site that differ from those of S2101's benzamide moiety, potentially altering the kinetics of FAD-adduct formation and the MAO selectivity window [1].

LSD1 inhibitor benchmarking S2101 comparator Mechanism-based inhibition Selectivity window

Positioning Against GSK-LSD1: Differentiating a Chemical Probe from a Building Block

GSK-LSD1 (CAS 1431368-50-1 for free base; CAS 2102933-95-7 for dihydrochloride salt) is a highly optimized, irreversible, mechanism-based LSD1 inhibitor with an IC₅₀ of 16 nM and >1,000-fold selectivity over the closely related FAD-utilizing enzymes LSD2, MAO-A, and MAO-B [1]. GSK-LSD1 bears a 4-(piperidin-4-yl) substitution on the cyclopropylamine, differentiating it from the benzylic p-cyanophenyl substitution of the target compound. GSK-LSD1 is classified as a chemical probe by the Structural Genomics Consortium (SGC) and is recommended as a high-quality tool for definitive target-engagement studies [2]. The target compound (CAS 2253639-75-5), by contrast, is positioned as a synthetic building block and intermediate rather than a validated chemical probe. Its primary procurement rationale lies in its utility as a scaffold for further functionalization—particularly at the free primary amine—rather than as an off-the-shelf, potency-optimized LSD1 inhibitor .

Chemical probe GSK-LSD1 LSD1 irreversible inhibition Research tool selection

Evidence-Based Application Scenarios for 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile TFA Salt Procurement


Scaffold for Structure-Activity Relationship (SAR) Exploration of LSD1 Inhibitors

The compound serves as a versatile intermediate for the synthesis of N-substituted tranylcypromine derivatives. The free primary amine in the benzylic position can be acylated, alkylated, or sulfonylated to generate focused libraries of analogs. This is supported by the extensive patent literature describing cyclopropylamine-based LSD1 inhibitors, where variations at the exocyclic amine position are the primary diversification strategy [1]. The TFA salt form facilitates direct use in parallel synthesis workflows without the need for pre-neutralization steps.

Negative Control or Comparator Compound in LSD1 Selectivity Profiling

Given that the compound lacks the optimized selectivity features of advanced probes such as GSK-LSD1 or S2101, it can serve as an informative comparator for assessing the contribution of specific structural modifications (e.g., the p-cyanophenyl group vs. other aromatic substitutions) to LSD1 potency and MAO selectivity. This application is particularly relevant in biochemical profiling panels where multiple tranylcypromine derivatives are tested in parallel to establish SAR trends [2].

Precursor for Covalent LSD1 Probe Development

The mechanism-based irreversible inhibition mode of 2-PCPA derivatives—involving covalent adduct formation with the FAD cofactor of LSD1—makes this scaffold suitable for developing activity-based protein profiling (ABPP) probes. The benzylic primary amine provides a convenient handle for conjugation to fluorophores, biotin, or click-chemistry tags without disrupting the cyclopropylamine warhead essential for FAD adduct formation [3]. The TFA salt form ensures adequate solubility during conjugation reactions performed in organic-aqueous solvent mixtures.

Epigenetic Tool Compound for Studying LSD1-Dependent Gene Regulation in Cellular Models

When used at concentrations guided by class-level potency expectations (sub-micromolar to low micromolar range), the compound can be employed in cellular assays to investigate LSD1-mediated histone demethylation and its effects on gene expression. The p-cyanophenyl substitution is expected to confer a selectivity window over MAO enzymes that is superior to that of tranylcypromine, reducing confounding effects from MAO inhibition in cell-based experiments [2][4]. Researchers should independently validate the compound's potency and selectivity in their specific cellular context.

Quote Request

Request a Quote for 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.